molecular formula C20H22N4O7S B2951064 N1-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide CAS No. 868982-18-7

N1-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide

Numéro de catalogue B2951064
Numéro CAS: 868982-18-7
Poids moléculaire: 462.48
Clé InChI: IHFRMPQCHQYRCA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N1-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide, also known as NPS-2143, is a selective calcium-sensing receptor (CaSR) antagonist. It was first synthesized in 2004 by researchers at the University of Tokyo. Since then, it has been extensively studied for its potential applications in various fields of scientific research.

Mécanisme D'action

N1-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide acts as a competitive antagonist of the CaSR by binding to the allosteric site of the receptor. This prevents the binding of calcium ions to the receptor, thereby inhibiting CaSR-mediated signaling. N1-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide has been shown to inhibit CaSR-mediated signaling in various tissues, including the parathyroid gland, kidney, bone, and gastrointestinal tract.
Biochemical and Physiological Effects:
N1-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide has been shown to have various biochemical and physiological effects. In the parathyroid gland, it has been shown to inhibit parathyroid hormone secretion and reduce serum calcium levels. In the kidney, it has been shown to inhibit calcium reabsorption and increase urinary calcium excretion. In bone, it has been shown to inhibit osteoclast-mediated bone resorption. In the gastrointestinal tract, it has been shown to inhibit calcium absorption and reduce serum calcium levels.

Avantages Et Limitations Des Expériences En Laboratoire

N1-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide has several advantages for lab experiments. It is a potent and selective antagonist of the CaSR, making it a useful tool for studying the physiological and pathological roles of CaSR. It has also been shown to have minimal off-target effects, making it a reliable tool for studying CaSR-mediated signaling. However, N1-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide has some limitations for lab experiments. It has poor solubility in water and organic solvents, which can limit its use in certain experimental setups. It also has a short half-life in vivo, which can limit its use in animal studies.

Orientations Futures

There are several future directions for the study of N1-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide. One potential application is in the treatment of hypercalcemia, which is a condition characterized by elevated serum calcium levels. N1-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide has been shown to reduce serum calcium levels in animal models, making it a potential therapeutic agent for hypercalcemia. Another potential application is in the treatment of osteoporosis, which is a condition characterized by reduced bone density and increased risk of fractures. N1-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide has been shown to inhibit osteoclast-mediated bone resorption, making it a potential therapeutic agent for osteoporosis. Additionally, N1-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Méthodes De Synthèse

The synthesis of N1-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide involves a multi-step process starting from commercially available starting materials. The first step involves the reaction of 4-nitrobenzenesulfonyl chloride with 2-amino-2-methyl-1-propanol to form the corresponding sulfonamide intermediate. The second step involves the reaction of the sulfonamide intermediate with 2-bromoacetaldehyde diethyl acetal to form the oxazolidine intermediate. The final step involves the reaction of the oxazolidine intermediate with N-phenethyl-2-oxalamide to form N1-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide.

Applications De Recherche Scientifique

N1-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to be a potent and selective antagonist of the CaSR, which is a G protein-coupled receptor that plays a crucial role in regulating calcium homeostasis. CaSR is expressed in various tissues, including the parathyroid gland, kidney, bone, and gastrointestinal tract. N1-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide has been shown to inhibit CaSR-mediated signaling in these tissues, making it a useful tool for studying the physiological and pathological roles of CaSR.

Propriétés

IUPAC Name

N'-[[3-(4-nitrophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O7S/c25-19(21-11-10-15-4-2-1-3-5-15)20(26)22-14-18-23(12-13-31-18)32(29,30)17-8-6-16(7-9-17)24(27)28/h1-9,18H,10-14H2,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHFRMPQCHQYRCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(N1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])CNC(=O)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.